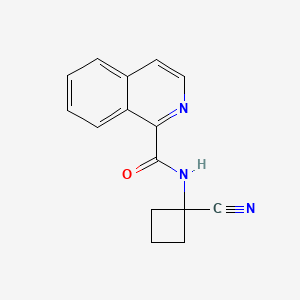
N-(1-cyanocyclobutyl)isoquinoline-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)isoquinoline-1-carboxamide: is a chemical compound that belongs to the class of isoquinoline carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclobutyl)isoquinoline-1-carboxamide typically involves the reaction of isoquinoline-1-carboxylic acid with 1-cyanocyclobutylamine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dichloromethane and are conducted under inert atmosphere to prevent moisture interference .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(1-cyanocyclobutyl)isoquinoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of catalysts.
Major Products:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoquinoline carboxamides.
Scientific Research Applications
Chemistry: N-(1-cyanocyclobutyl)isoquinoline-1-carboxamide is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound has shown potential as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit the production of pro-inflammatory mediators, making it a candidate for the development of new anti-inflammatory drugs .
Mechanism of Action
The mechanism by which N-(1-cyanocyclobutyl)isoquinoline-1-carboxamide exerts its effects involves the inhibition of specific signaling pathways. For instance, in anti-inflammatory applications, the compound inhibits the nuclear factor-kappa B (NF-κB) pathway, which is crucial for the production of pro-inflammatory cytokines. By blocking this pathway, the compound reduces inflammation and cell migration .
Comparison with Similar Compounds
- N-(2-hydroxyphenyl)isoquinoline-1-carboxamide
- N-(methoxyphenyl)isoquinoline-1-carboxamide
- N-(trifluoromethyl)phenylisoquinoline-1-carboxamide
Uniqueness: N-(1-cyanocyclobutyl)isoquinoline-1-carboxamide stands out due to its unique cyanocyclobutyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other isoquinoline carboxamides and contributes to its specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)isoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-10-15(7-3-8-15)18-14(19)13-12-5-2-1-4-11(12)6-9-17-13/h1-2,4-6,9H,3,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOFMWSBWHEPLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














